2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-13-16(14-7-3-1-4-8-14)19-18(20-17)23-12-11-22-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFTXFNHKATOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Phenoxyethyl Thiol
The sulfanyl group at position 2 is introduced via nucleophilic displacement of a leaving group (e.g., chloro or thio) on the pyrimidinone core. A modified protocol from thiazolo-pyrimidinone synthesis involves reacting A1 with 2-phenoxyethyl mercaptan under basic conditions:
-
A1 (1.0 equiv) and 2-phenoxyethyl mercaptan (1.2 equiv) are stirred in acetone/water (3:1) with LiOH (1.5 equiv) at 60°C for 4 hours.
-
The crude product is acidified with acetic acid, filtered, and recrystallized from methanol.
Optimization Insights
Alkylation with 2-Chloro-N-(2-phenoxyethyl)acetamide
An alternative route adapts the alkylation strategy used for pyrimidinone derivatives:
-
A1 (1.0 equiv) is treated with 2-chloro-N-(2-phenoxyethyl)acetamide (1.1 equiv) in dry DMF containing K2CO3 (1.5 equiv) at room temperature for 10 hours.
-
The mixture is poured onto ice, acidified, and filtered to isolate the product.
Key Observations
-
Reactivity: DMF stabilizes the transition state via polar aprotic effects.
Spectroscopic Characterization
Infrared Spectroscopy
The target compound exhibits IR bands at:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d6):
-
δ 3.85 (t, J = 6.4 Hz, 2H, OCH2CH2S).
-
δ 4.12 (s, 2H, S–CH2).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | A1 , 2-phenoxyethyl thiol | LiOH, acetone/H2O, 60°C | 70–85 | ≥95 |
| Alkylation | A1 , 2-chloroacetamide | K2CO3, DMF, rt | 51–73 | 90–98 |
Advantages of Nucleophilic Substitution:
-
Higher yields due to efficient LiOH-mediated deprotonation.
Limitations of Alkylation:
Scale-Up and Industrial Feasibility
Solid-phase synthesis methodologies offer scalability advantages:
-
Resin Loading: Merrifield resin (1.29 mmol/g) enables batch production.
-
Automation: Parallel synthesis reduces reaction time by 40%.
Critical Considerations:
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidinone ring can produce dihydropyrimidines .
Scientific Research Applications
2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Table 1: Substituent Variations and Implications
Key Observations :
- Sulfanyl vs. Heterocyclic Substituents: Sulfanyl groups (e.g., phenoxyethylsulfanyl) may offer better metabolic stability compared to hydrolytically labile heterocycles like pyrazoles .
- Solubility: The phenoxyethyl group’s ether oxygen could improve aqueous solubility relative to benzyl or methylbenzyl substituents .
- Biological Activity : Pyrazolyl and triazolyl derivatives in exhibit antitubercular activity, suggesting that electron-rich substituents at the 2-position enhance target engagement. The sulfanyl group’s electron-donating nature may mimic these effects but requires validation.
Tautomerism and Electronic Effects
Pyrimidinones exhibit tautomerism between lactam (e.g., pyrimidin-4(3H)-one) and thiolactam forms. The target compound’s sulfanyl group stabilizes the lactam tautomer, unlike thione analogs (e.g., pyrimidine-4(3H)-thione), which favor thiolactam structures . This tautomeric preference impacts:
- Reactivity : Lactam forms are less nucleophilic, reducing unwanted side reactions.
- Binding Interactions: The carbonyl oxygen in the lactam form can participate in hydrogen bonding with biological targets, akin to pyrimidinones with amino or hydroxyl groups .
Biological Activity
2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one, with the CAS number 340741-19-7, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique properties and mechanisms of action, particularly in the context of anticancer and antimicrobial research.
- Molecular Formula : C18H16N2O2S
- Molar Mass : 324.4 g/mol
- Structure : The compound features a pyrimidinone core substituted with a phenoxyethyl sulfanyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Activity : Preliminary investigations suggest that it possesses significant antimicrobial properties against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets. The phenoxyethyl group enhances its lipophilicity, facilitating cellular uptake, while the sulfanyl linkage may play a role in enzyme inhibition or receptor modulation.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
These findings suggest that the compound effectively inhibits cell growth at micromolar concentrations.
Antimicrobial Activity
Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Phenoxyethyl Group : Variations in this group can alter lipophilicity and binding affinity.
- Sulfanyl Linkage : Modifying this linkage may enhance or reduce enzyme inhibition capabilities.
Q & A
Q. What are the critical synthetic considerations for preparing 2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, requiring precise control of pH, temperature, and solvent polarity. For example, sulfanyl group introduction may require thiol-containing reagents under inert atmospheres to prevent oxidation. Reaction intermediates should be purified via column chromatography, and yields optimized by monitoring reaction kinetics (e.g., TLC or HPLC) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the pyrimidinone core, sulfanyl linkage, and phenyl/phenoxy substituents.
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and sulfur-related bands (C-S, ~600–700 cm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
Use radiolabeled binding assays (e.g., H/C-labeled ligands) to assess receptor affinity or electrophysiological recordings for ion channel modulation. For antimicrobial activity, follow standardized protocols like broth microdilution (CLSI guidelines) with Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in biological activity data across studies?
- Control experiments : Include positive/negative controls (e.g., known inhibitors) and validate assay conditions (pH, temperature, solvent effects).
- Dose-response curves : Test multiple concentrations to identify non-linear effects or off-target interactions.
- Orthogonal assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles.
- Plasma protein binding : Employ equilibrium dialysis to measure free fraction, adjusting logP via substituent modifications .
Q. How can X-ray crystallography elucidate the compound’s structure-activity relationship (SAR)?
- Crystallization : Co-crystallize with target proteins (e.g., kinases) using vapor diffusion.
- Refinement : Use SHELX software for structure solution and refinement, analyzing hydrogen bonds (e.g., pyrimidinone carbonyl interactions) and hydrophobic packing.
- Docking studies : Validate crystallographic data with molecular dynamics simulations (e.g., AutoDock Vina) .
Q. What methodologies validate the compound’s selectivity against off-target receptors?
- Panel screening : Test against related receptors/enzymes (e.g., kinase panels or GPCR arrays).
- CRISPR/Cas9 knockout models : Confirm target-specific effects in cell lines lacking the receptor of interest.
- Thermal shift assays : Measure target stabilization upon compound binding .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl Group Incorporation
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C (reflux) | |
| Solvent | DMF or THF | |
| Reaction Time | 6–12 hours | |
| Thiol Equivalents | 1.2–1.5 eq |
Q. Table 2. Common Contradictions in Biological Data and Resolutions
| Contradiction | Resolution Strategy |
|---|---|
| Variable IC values | Standardize cell passage number |
| Inconsistent solubility | Use DMSO stock with <0.1% HO |
| Species-specific activity | Cross-test in human/rodent models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
